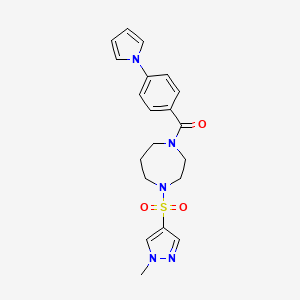

![molecular formula C11H9F3N4 B2954622 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine CAS No. 1864013-94-4](/img/structure/B2954622.png)

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . It is also used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .

Synthesis Analysis

The synthesis of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine involves its use as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . It is also used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .Molecular Structure Analysis

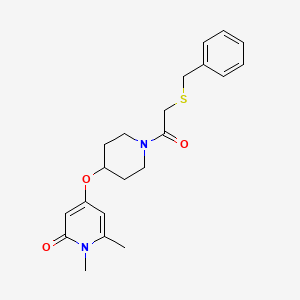

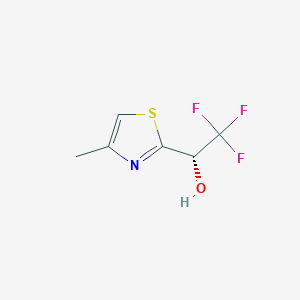

The molecular formula of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is C11H9F3N4 . The InChI code is 1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18) .Physical And Chemical Properties Analysis

The physical form of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is solid . It has a molecular weight of 254.21 . The compound is soluble in aqueous acid .Applications De Recherche Scientifique

Derivatization Reagent for Hormone Analysis

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine: is used as a derivatization reagent in biochemistry for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum samples. This application is crucial for studying hormonal balances and functions in biological research, particularly in the context of endocrinology and reproductive health .

Synthesis of Organohydrazide Chelate Complexes

This compound is also involved in the synthesis of organohydrazide chelate complexes of rhenium and technetium. These complexes have significant applications in nuclear medicine, especially in the development of radiopharmaceuticals for diagnostic imaging .

Safety and Hazards

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Mécanisme D'action

Target of Action

It has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum . This suggests that it may interact with these hormones or their associated receptors.

Mode of Action

Its use as a derivatization reagent suggests that it may interact with testosterone and dihydrotestosterone, potentially altering their chemical structure to facilitate detection .

Biochemical Pathways

Given its use in the detection of testosterone and dihydrotestosterone, it may be involved in pathways related to steroid hormone biosynthesis or metabolism .

Result of Action

Its role as a derivatization reagent in the detection of testosterone and dihydrotestosterone suggests that it may facilitate the measurement of these hormones in biological samples .

Action Environment

Like many chemical compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

[4-[2-(trifluoromethyl)phenyl]pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKWRVOVGOZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)

![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)

![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)

![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)

![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)